Alpha-Amyrenon

Übersicht

Beschreibung

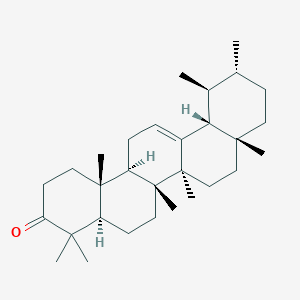

Alpha-Amyrenone is a triterpenoid compound with the molecular formula C30H48O. It is a naturally occurring isomer found in various oleoresins from species of the Protium genus in the Brazilian Amazon. Alpha-Amyrenone is known for its biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Alpha-Amyrenone has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:

Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

Biology: Studied for its inhibitory effects on enzymes involved in carbohydrate and lipid absorption, such as alpha-amylase, alpha-glucosidase, and lipase.

Medicine: Potential development of drugs for treating chronic metabolic diseases due to its enzyme inhibitory properties.

Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals

Wirkmechanismus

Alpha-Amyrenone, also known as Alfa-Amyrenone, is a natural product found in aerial parts of Inula candida (L.) Cass . It is a triterpenoid isomer that occurs naturally in very low concentrations in several oleoresins from Brazilian Amazon species of Protium (Burseraceae) .

Target of Action

Alpha-Amyrenone has been found to inhibit enzymes involved in the carbohydrate and lipid absorption process, such as α-amylase, α-glucosidase, and lipase . These enzymes are key targets in the management of metabolic diseases.

Mode of Action

The compound interacts with these enzymes, leading to their inhibition. Alpha-Amyrenone significantly inhibited α-glucosidase (96.5% ± 0.52%) at a concentration of 1.6 g/mL . At a concentration of 100 µg/mL, it showed an inhibition rate on lipase with an IC50 value of 82.99% ± 1.51% .

Biochemical Pathways

By inhibiting α-amylase, α-glucosidase, and lipase, Alpha-Amyrenone affects the metabolic pathways related to carbohydrate and lipid absorption. This leads to a decrease in the breakdown and absorption of carbohydrates and fats, which can help manage conditions like diabetes and obesity .

Pharmacokinetics

Its potential pharmacological use is hindered by its low solubility in water , which could impact its bioavailability.

Result of Action

The inhibition of key metabolic enzymes by Alpha-Amyrenone can lead to a decrease in the absorption of carbohydrates and fats. This can result in lower blood glucose and lipid levels, which is beneficial in the management of metabolic diseases .

Action Environment

The action of Alpha-Amyrenone can be influenced by various environmental factors. For instance, its low solubility in water can affect its absorption and hence its efficacy

Biochemische Analyse

Biochemical Properties

Alpha-Amyrenone has been found to interact with enzymes involved in the carbohydrate and lipid absorption process, such as α-amylase, α-glucosidase, and lipase . It significantly inhibited α-glucosidase at a concentration of 1.6 g/mL and showed an inhibition rate on lipase with an IC50 value of 82.99% ± 1.51% at a concentration of 100 µg/mL .

Cellular Effects

In vitro studies have shown that Alpha-Amyrenone has inhibitory effects on the enzymes lipase, α-glucosidase, and α-amylase . These findings demonstrate the potential of Alpha-Amyrenone for the development of drugs in the treatment of chronic metabolic diseases .

Molecular Mechanism

It is known that it exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation .

Metabolic Pathways

Vorbereitungsmethoden

Alpha-Amyrenone can be synthesized through the oxidation of alpha, beta-amyrins, which are major compounds found in the same oleoresins. The synthetic route involves a high-yield procedure using commercially available mixtures of alpha, beta-amyrins as substrates. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions .

Analyse Chemischer Reaktionen

Alpha-Amyrenone undergoes various chemical reactions, including:

Oxidation: Alpha-Amyrenone can be further oxidized to produce more oxidized derivatives.

Reduction: It can be reduced to form alpha-amyrin.

Substitution: Alpha-Amyrenone can participate in substitution reactions, particularly at the carbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Alpha-Amyrenone is similar to other triterpenoid compounds such as beta-Amyrenone, alpha-Amyrin, and beta-Amyrin. it is unique in its specific inhibitory effects on digestive enzymes and its potential therapeutic applications. The following are some similar compounds:

Beta-Amyrenone: Another isomer with similar biological activities.

Alpha-Amyrin: A precursor in the synthesis of alpha-Amyrenone.

Beta-Amyrin: Another precursor in the synthesis of alpha-Amyrenone

Biologische Aktivität

Alpha-amyrenone, a triterpene compound, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of Alpha-Amyrenone

Alpha-amyrenone is derived from various plant sources, notably from the genus Protium. It is structurally related to other triterpenes and has been studied for its potential health benefits, including anti-inflammatory, anti-diabetic, and neuroprotective properties.

1. Enzyme Inhibition

Alpha-amyrenone exhibits significant inhibitory effects on enzymes involved in carbohydrate and lipid metabolism. Key studies highlight its impact on:

- Alpha-Glucosidase : At a concentration of 1.6 µg/mL, alpha-amyrenone demonstrated a 96.5% inhibition rate compared to acarbose (51.5% at 60 µg/mL) .

- Lipase : The compound showed an IC50 value of 95.9 ± 1.9 µg/mL for lipase inhibition .

These findings suggest that alpha-amyrenone may be beneficial in managing conditions like diabetes and obesity by regulating glucose and lipid absorption.

| Enzyme | Inhibition Rate (%) | Concentration (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Alpha-Glucosidase | 96.5 | 1.6 | - |

| Lipase | - | - | 95.9 ± 1.9 |

2. Anti-Inflammatory Effects

Alpha-amyrenone has been shown to reduce inflammation through several mechanisms:

- Reduction of Mechanical Hypersensitivity : In animal models, oral administration led to decreased mechanical hypersensitivity and paw edema induced by carrageenan .

- Cytokine Modulation : The compound inhibited the production of pro-inflammatory cytokines such as nitric oxide and IL-6 while promoting IL-10 production in macrophages stimulated by lipopolysaccharide (LPS) .

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of alpha-amyrenone:

- Cognitive Function Improvement : In a study involving aluminum-induced neurotoxicity in mice, intranasal administration of alpha-amyrin nano-emulsion improved learning and memory parameters assessed through the Morris water maze test .

- Motor Coordination : Treatment reduced fall-off periods in rotarod tests, indicating enhanced motor coordination .

Case Studies

Several case studies have highlighted the therapeutic potential of alpha-amyrin:

- Diabetes Management : A study on streptozotocin-induced diabetic mice demonstrated that administration of alpha-amyrin significantly reduced postprandial glycemia peaks compared to standard treatments like acarbose .

- Chronic Pain Relief : In models of chronic inflammatory pain, alpha-amyrin treatment reduced both edema and mechanical sensitization, suggesting its use as an analgesic agent .

Eigenschaften

IUPAC Name |

(4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFWJJFSELKWGA-IPQOMUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-96-0 | |

| Record name | α-Amyrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amyrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-AMYRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLL7MH4OJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying α-Amyrenone in Cirsium setosum?

A1: While α-Amyrenone has been found in other plant species, its isolation from Cirsium setosum marked the first reported instance within that genus []. This discovery expands the known sources of this compound and hints at its potential diverse biological activities, warranting further investigation.

Q2: How does α-Amyrenone exhibit potential antimalarial activity?

A2: Computational studies using molecular docking techniques suggest that α-Amyrenone demonstrates strong binding affinity to key enzymes involved in the malaria parasite's lifecycle, namely lysyl-tRNA synthetases and Dihydrofolate reductase (DHFR) []. These enzymes are essential for parasite survival and are targeted by existing antimalarial drugs like artesunate and chloroquine. The study revealed that α-Amyrenone's binding scores were comparable to, and in some cases even better than, the standard antimalarial drugs, suggesting its potential as a lead compound for developing novel antimalarial agents [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.